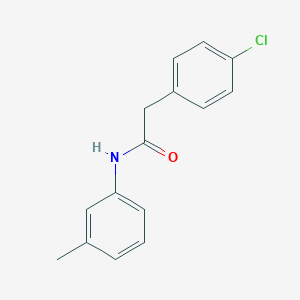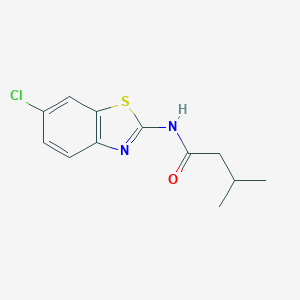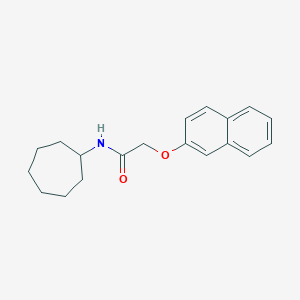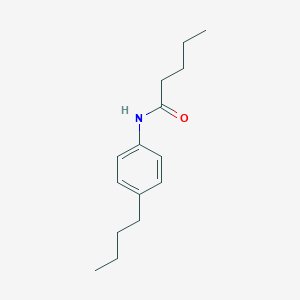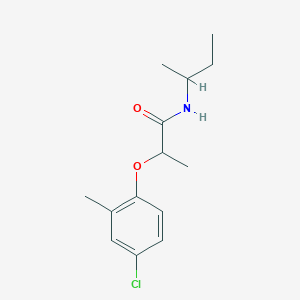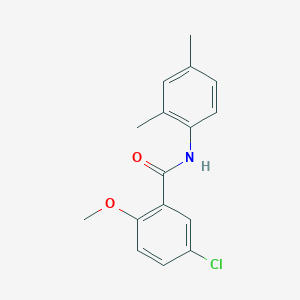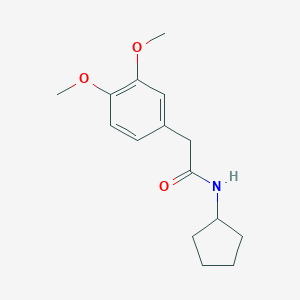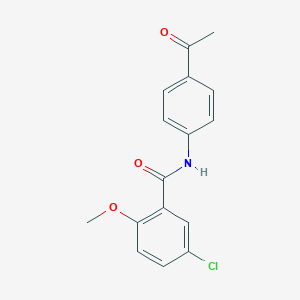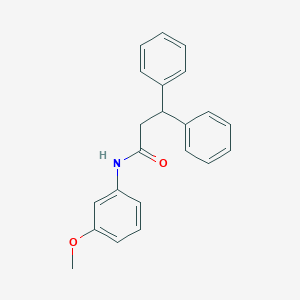
5-chloro-2-methoxy-N-(2-naphthyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-naphthyl)benzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by GlaxoSmithKline in 2000 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain. It has been shown to selectively inhibit the activity of ERK5, JNK1, and JNK2, which are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 can induce apoptosis in cancer cells by activating the JNK pathway. It has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has been shown to reduce inflammation and oxidative stress in several animal models.
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be selective for certain kinases, which allows for specific targeting of cellular pathways. However, one limitation of 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074. One area of interest is its potential therapeutic applications in cancer treatment. Studies have shown that 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Further research is needed to investigate its potential as a cancer therapy. Another area of interest is its role in inflammation and oxidative stress. 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has been shown to reduce inflammation and oxidative stress in several animal models, and further research is needed to investigate its potential as a treatment for inflammatory diseases.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 involves several steps. The first step is the conversion of 2-naphthylamine to 2-naphthylisocyanate, followed by the reaction of the isocyanate with 5-chloro-2-methoxybenzoic acid to form 5-chloro-2-methoxy-N-(2-naphthyl)carbamate. The final step involves the hydrolysis of the carbamate to yield 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including ERK5, JNK1, and JNK2. Studies have also shown that 5-chloro-2-methoxy-N-(2-naphthyl)benzamide 5074 can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
properties
Molecular Formula |
C18H14ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-9-7-14(19)11-16(17)18(21)20-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3,(H,20,21) |
InChI Key |
RXIZSLDHCIPPQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




